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Abstract
This application note provides a detailed protocol for the structural confirmation of Confertin, a

pseudoguaianolide sesquiterpene lactone, using a suite of Nuclear Magnetic Resonance

(NMR) spectroscopy techniques. Due to the complex stereochemistry of natural products like

Confertin, unambiguous structural elucidation is critical. This document outlines the application

of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and

NOESY/ROESY) NMR experiments to establish the molecular connectivity and relative

stereochemistry of Confertin. While experimentally determined NMR data for Confertin is not

readily available in the public domain, this note utilizes representative data from structurally

similar pseudoguaianolides to illustrate the principles and expected outcomes of the analyses.

Introduction
Confertin is a naturally occurring sesquiterpene lactone belonging to the pseudoguaianolide

class.[1] It is characterized by a decahydroazuleno[6,5-b]furan-2(3H)-one core structure.[1][2]

Compounds of this class are known for their diverse biological activities, making them of

significant interest in natural product chemistry and drug discovery.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural

elucidation of complex organic molecules like Confertin.[3][4] Through a combination of 1D

and 2D NMR experiments, it is possible to determine the carbon skeleton, establish proton-
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proton and proton-carbon connectivities, and deduce the relative stereochemistry of the

molecule. This application note serves as a practical guide for researchers utilizing NMR

spectroscopy to confirm the structure of Confertin or related sesquiterpene lactones.

Chemical Structure of Confertin
Molecular Formula: C₁₅H₂₀O₃[2]

IUPAC Name: (3aS,4aR,7aR,8R,9aS)-4a,8-dimethyl-3-methylenedecahydroazuleno[6,5-

b]furan-2,5-dione[2]

CAS Number: 19908-69-1[1]

Experimental Protocols
Sample Preparation

Dissolve approximately 5-10 mg of purified Confertin in 0.5-0.7 mL of a deuterated solvent

(e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for

referencing the chemical shifts of both ¹H and ¹³C spectra.

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher)

equipped with a cryoprobe for enhanced sensitivity.

¹H NMR: A standard single-pulse experiment is used to obtain the proton spectrum. Key

parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient
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relaxation delay (e.g., 2 seconds).

¹³C NMR: A proton-decoupled experiment is typically used to obtain a spectrum with singlets

for each carbon. A wider spectral width (e.g., 0-220 ppm) is necessary.

DEPT-135: This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.

CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings,

typically over two to three bonds. It is essential for tracing out spin systems within the

molecule.

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded proton and carbon atoms, providing a map of all C-H bonds.

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range

correlations between protons and carbons, typically over two to three bonds. It is critical for

connecting different spin systems and identifying quaternary carbons.

2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser

Effect Spectroscopy): These experiments identify protons that are close in space, which is

vital for determining the relative stereochemistry of the molecule. ROESY is often preferred

for medium-sized molecules like Confertin as it avoids zero-crossing issues that can affect

NOESY.

Data Presentation: Representative NMR Data
The following tables summarize representative ¹H and ¹³C NMR data for a pseudoguaianolide

with a similar core structure to Confertin. This data is provided for illustrative purposes to guide

the interpretation of experimentally acquired spectra.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

1 2.50 m

2α 2.20 m

2β 1.85 m

3α 2.60 m

3β 2.30 m

6 4.10 t 9.5

7 3.10 m

9α 1.90 m

9β 1.60 m

13a 6.25 d 3.0

13b 5.60 d 2.5

14 (CH₃) 1.15 s

15 (CH₃) 1.25 d 7.0

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)
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Position DEPT-135 Chemical Shift (δ) ppm

1 CH 50.5

2 CH₂ 35.1

3 CH₂ 40.2

4 C 45.8

5 C=O 210.0

6 CH 82.3

7 CH 48.0

8 C 42.5

9 CH₂ 38.7

10 C 140.1

11 C 138.5

12 C=O 170.2

13 CH₂ 121.5

14 CH₃ 21.0

15 CH₃ 18.5

Structure Confirmation Workflow
The following logical workflow, illustrated with a Graphviz diagram, outlines the process of

using the acquired NMR data to confirm the structure of Confertin.
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1D NMR Analysis 2D NMR Analysis

Structure Elucidation

¹H NMR:
- Identify proton signals

- Integration for proton count
- Multiplicity for neighboring protons

COSY:
- Establish H-H correlations

- Define spin systems

¹³C NMR:
- Count carbon signals

HSQC:
- Correlate directly bonded C-H pairs

DEPT-135:
- Differentiate CH, CH₂, CH₃

Assemble Fragments

HMBC:
- Connect spin systems

- Identify quaternary carbons

NOESY/ROESY:
- Identify through-space H-H correlations

- Determine relative stereochemistry

Assign Stereochemistry Confirm Confertin Structure

Click to download full resolution via product page

Caption: Workflow for Confertin structure confirmation using NMR.

Interpretation of Key Correlations
The following diagram illustrates the logical relationships between different NMR experiments

in piecing together the molecular structure.
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Caption: Logical relationships between NMR experiments for structure elucidation.

Key steps in the analysis:

Identify Spin Systems with COSY: The COSY spectrum will reveal correlations between

coupled protons. For Confertin, one would expect to trace the connectivity from H-1 through

H-2 and H-3, and separately the spin system involving H-6, H-7, and the protons on the five-

membered ring.

Assign Direct C-H Pairs with HSQC: The HSQC spectrum will allow for the direct assignment

of each protonated carbon by correlating the proton and carbon chemical shifts.

Connect Fragments with HMBC: The HMBC spectrum is crucial for piecing together the

entire carbon skeleton. Key expected correlations for Confertin would include:

The methyl protons (H-14) to the quaternary carbon C-4 and neighboring carbons.
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The methyl protons (H-15) to C-7, C-8, and C-11.

The exocyclic methylene protons (H-13) to the lactone carbonyl (C-12) and C-7 and C-11.

Protons adjacent to the ketone at C-5 (H-6 and protons on the five-membered ring) to the

carbonyl carbon C-5.

Determine Relative Stereochemistry with NOESY/ROESY: The spatial proximity of protons

will be revealed by NOESY or ROESY cross-peaks. Important correlations to look for to

confirm the stereochemistry of Confertin include:

NOEs between the alpha-oriented protons.

NOEs between the beta-oriented protons.

Correlations between the methyl groups (H-14 and H-15) and adjacent protons to

establish their relative orientation.

Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method

for the structural confirmation of Confertin. By systematically applying the experiments outlined

in this application note—¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC, and NOESY/ROESY—

researchers can confidently establish the planar structure and relative stereochemistry of this

and other related sesquiterpene lactones. This rigorous structural confirmation is a fundamental

prerequisite for any further investigation into the biological activity and potential therapeutic

applications of these important natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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